1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted at the 4-position with a benzodiazole moiety linked via a 3-(2-methoxyphenoxy)propyl chain and at the 1-position with a 4-ethylphenyl group. The ethylphenyl substituent contributes hydrophobicity, likely influencing membrane permeability .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-[1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-3-21-13-15-23(16-14-21)32-20-22(19-28(32)33)29-30-24-9-4-5-10-25(24)31(29)17-8-18-35-27-12-7-6-11-26(27)34-2/h4-7,9-16,22H,3,8,17-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGKLYIMDJFUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Attachment of the pyrrolidin-2-one moiety: This step involves the reaction of the benzimidazole intermediate with a suitable pyrrolidinone derivative.
Introduction of the 4-ethylphenyl group: This can be done through a Friedel-Crafts alkylation reaction.
Attachment of the 2-methoxyphenoxypropyl group: This step involves the reaction of the intermediate with a suitable alkylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analog: 5-(4-Ethylphenyl)-3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-1,5-dihydropyrrol-2-one (Compound 18)
- Core Structure : Pyrrol-2-one (unsaturated lactam) vs. pyrrolidin-2-one (saturated lactam).
- Substituents: 4-Ethylphenyl shared with the target compound. 4-Methylbenzoyl at position 4 vs. benzodiazole-propyl-2-methoxyphenoxy in the target.
- The unsaturated pyrrol-2-one core may alter conformational flexibility and metabolic stability.
- Synthesis : Low yield (5%) due to steric hindrance during cyclization .
Structural Analog: 4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone
- Core Structure : Pyrrolidin-2-one shared with the target compound.
- Substituents :
- Benzimidazole (vs. benzodiazole in the target), differing in nitrogen positioning.
- 3-Trifluoromethylphenyl at position 1 (electron-withdrawing) vs. 4-ethylphenyl (electron-donating).
- Key Differences :
Pharmacologically Active Analogs: Arylpiperazine-Pyrrolidin-2-one Derivatives
- Example: 1-{3-[4-(2-Chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7) Activity: High alpha1-adrenoceptor affinity (pKi = 7.13) and antiarrhythmic effects (ED50 = 1.0 mg/kg) . Comparison:
- The arylpiperazine moiety enables strong receptor binding via cationic interactions, absent in the target compound.
- The target’s benzodiazole and methoxyphenoxy groups may favor different receptor subtypes or pharmacokinetic profiles.
Antioxidant and Antibacterial Activity in Pyridin-2-one Derivatives
- Example : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- The target compound’s 2-methoxyphenoxy group may similarly donate electrons, but its benzodiazole core lacks the pyridinone’s redox-active site.
Tabulated Comparison of Key Compounds
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol. The structure includes multiple functional groups that may interact with biological systems, including an ethylphenyl group, a benzodiazole moiety, and a pyrrolidinone ring.
Research indicates that compounds similar to this one often exhibit various biological activities, including:
- Anticancer Activity : Many benzodiazole derivatives have shown potential in inhibiting cancer cell proliferation by interfering with DNA replication and repair mechanisms.
- Antimicrobial Properties : The presence of the methoxyphenoxy group may enhance the compound's ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
- Neuroprotective Effects : Some studies suggest that pyrrolidinone derivatives can provide neuroprotection through antioxidant mechanisms or modulation of neurotransmitter systems.
Anticancer Studies
A study published in the Journal of Medicinal Chemistry explored a series of benzodiazole derivatives for their anticancer properties. The results indicated that certain modifications to the benzodiazole structure significantly enhanced cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The compound may share similar properties due to its structural components .
Antimicrobial Activity
In another study focusing on antimicrobial agents, a related compound demonstrated significant inhibition of bacterial growth in vitro. The study highlighted the importance of the methoxy group in enhancing lipophilicity, which aids in membrane penetration and subsequent antimicrobial action .
Comparative Biological Activity Table
| Activity Type | Related Compounds | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | Benzodiazole Derivative A | 15 | DNA Intercalation |
| Antimicrobial | Methoxyphenol Compound B | 20 | Membrane Disruption |
| Neuroprotective | Pyrrolidinone Derivative C | 25 | Antioxidant Activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
